molecular formula C16H18ClN3O3 B6473822 3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640878-15-3

3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6473822
CAS No.: 2640878-15-3
M. Wt: 335.78 g/mol
InChI Key: YPSYAPHQELFXBJ-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom . Attached to this ring is a methoxy group and a chloro group. The methoxy group is further connected to a piperidine ring, which is a six-membered ring with one nitrogen atom. This piperidine ring is substituted with an oxazole ring, which is a five-membered ring containing two heteroatoms, one of which is an oxygen and the other is a nitrogen . The oxazole ring is also substituted with a methyl group and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups, which could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloro group could be displaced in a nucleophilic substitution reaction, the oxazole ring might participate in electrophilic aromatic substitution reactions, and the carbonyl group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of polar groups like the carbonyl group and the nitrogen atoms in the rings would likely make the compound somewhat polar, affecting its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials. Additionally, the compound could serve as a starting point for the synthesis of a variety of other compounds, potentially leading to the discovery of new drugs or other useful substances .

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-11-13(8-19-23-11)16(21)20-6-3-12(4-7-20)10-22-15-2-5-18-9-14(15)17/h2,5,8-9,12H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSYAPHQELFXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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